molecular formula C3H7F3N2O2S B13094963 N-Methyl-N-(2,2,2-trifluoroethyl)-sulfamide CAS No. 1179101-90-6

N-Methyl-N-(2,2,2-trifluoroethyl)-sulfamide

Cat. No.: B13094963
CAS No.: 1179101-90-6
M. Wt: 192.16 g/mol
InChI Key: YWJQBLHCEFWSDO-UHFFFAOYSA-N
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Description

N-Methyl-N-(2,2,2-trifluoroethyl)-sulfamide (CAS 1179101-90-6) is a high-purity chemical reagent designed for research and development applications. This compound features a sulfamide core functionalized with both N-methyl and N-(2,2,2-trifluoroethyl) groups, a structure of significant interest in medicinal and agrochemistry. The incorporation of the trifluoroethyl group is a strategic modification in drug design, as this moiety is known to influence a molecule's electronic properties, metabolic stability, and lipophilicity, which can enhance its bioavailability and binding affinity to biological targets . Similarly, the sulfamide functional group is a privileged pharmacophore in medicinal chemistry, frequently investigated for its potential to inhibit various enzymes, including proteases and carbonic anhydrases . Compounds containing both fluorine and sulfonamide/sulfamide groups have demonstrated distinct physical, chemical, and biological characteristics, highlighting their importance in the discovery of new chemical entities for pharmaceutical and crop protection applications . This compound is provided for Research Use Only and is intended solely for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

1179101-90-6

Molecular Formula

C3H7F3N2O2S

Molecular Weight

192.16 g/mol

IUPAC Name

1,1,1-trifluoro-2-[methyl(sulfamoyl)amino]ethane

InChI

InChI=1S/C3H7F3N2O2S/c1-8(11(7,9)10)2-3(4,5)6/h2H2,1H3,(H2,7,9,10)

InChI Key

YWJQBLHCEFWSDO-UHFFFAOYSA-N

Canonical SMILES

CN(CC(F)(F)F)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(2,2,2-trifluoroethyl)-sulfamide typically involves the reaction of N-methylsulfamide with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and efficiency in the production process. The compound is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(2,2,2-trifluoroethyl)-sulfamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfamide group to amine derivatives.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions include sulfonic acids, amines, and substituted derivatives, which have diverse applications in various fields.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimycobacterial Activity

Recent research has highlighted the potential of N-trifluoromethylthiolated sulfonamidic compounds, including derivatives similar to N-Methyl-N-(2,2,2-trifluoroethyl)-sulfamide, in combating Mycobacterium tuberculosis (M. tb.) and other bacterial strains. Notably, specific compounds exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established treatments like ethambutol . This suggests that modifications to the sulfamide structure can enhance its efficacy against resistant bacterial strains.

1.2 Treatment of Human African Trypanosomiasis (HAT)

This compound derivatives have been explored for their potential as inhibitors of Trypanosoma brucei N-myrisoyltransferase (TbNMT), a promising therapeutic target for HAT. Structural optimization has led to compounds with improved blood-brain barrier penetration and selectivity, crucial for treating both stages of the disease . For instance, modifications involving the trifluoroethyl group have demonstrated enhanced potency in preclinical models .

Material Science Applications

2.1 Cold-Chain Transportation

The compound's stability under varying temperatures makes it suitable for applications in cold-chain transportation. Its chemical properties allow it to serve as a refrigerant or stabilizer in environments where temperature control is critical .

2.2 Fluorinated Surfactants

Due to the presence of trifluoroethyl groups, this compound can be utilized in developing fluorinated surfactants. These surfactants exhibit unique surface-active properties that are beneficial in various industrial applications such as coatings and emulsifiers .

Data Tables

Application Area Specific Use Key Findings
Medicinal ChemistryAntimycobacterial agentsHigh activity against M. tb., MIC values comparable to ethambutol
Treatment for HATImproved blood-brain barrier penetration and efficacy
Material ScienceCold-chain transportationStability under temperature variations
Fluorinated surfactantsUnique properties beneficial for industrial applications

Case Studies

Case Study 1: Antibacterial Efficacy

In a study focusing on the antibacterial properties of N-trifluoromethylthio sulfonamidic compounds, two derivatives were identified with remarkable activity against M. tb., achieving MIC values between 4-8 μg/mL. This research underscores the importance of structural modifications in enhancing antibacterial efficacy and opens avenues for developing new treatments for tuberculosis .

Case Study 2: HAT Treatment Optimization

Further investigations into the use of this compound analogs for treating HAT revealed that specific structural changes significantly improved their pharmacokinetic profiles. These findings are crucial as they not only validate the compound's therapeutic potential but also illustrate how targeted chemical modifications can lead to better clinical outcomes .

Mechanism of Action

The mechanism of action of N-Methyl-N-(2,2,2-trifluoroethyl)-sulfamide involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets. The sulfamide moiety can form hydrogen bonds with proteins and enzymes, modulating their activity and function.

Comparison with Similar Compounds

Key Observations:

  • Trifluoroethyl Group: The trifluoroethyl moiety in all compounds enhances lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs (e.g., ethyl or methyl groups) .
  • Functional Group Impact :
    • Sulfamide vs. Acetamide : The sulfamide group (-SO₂NH-) in the target compound provides stronger hydrogen-bonding capacity and acidity (pKa ~10–12) compared to acetamides (-CONH-), which are less acidic (pKa ~14–16) . This difference influences solubility and target binding.
    • Carbamoyl Chloride : The carbamoyl chloride derivative [1505056-54-1] is highly reactive, serving as a precursor in synthesis, whereas the sulfamide is more stable and suited for direct biological evaluation .

Crystallographic and Conformational Insights

Studies on sulfonamide derivatives (e.g., N-(2-methylphenylsulfonyl)-2,2,2-trimethylacetamide) reveal that substituents like trifluoroethyl enforce conformational rigidity due to steric and electronic effects. This rigidity can enhance binding specificity in drug-target interactions .

Biological Activity

N-Methyl-N-(2,2,2-trifluoroethyl)-sulfamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group. The trifluoroethyl substituent enhances lipophilicity and may influence the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with sulfonamide structures exhibit significant antimicrobial activity. For instance, modifications to the sulfonamide moiety can enhance potency against various pathogens. This compound has shown promising results in preliminary assays against bacterial strains, although specific data on its efficacy is limited.

Inhibition of Enzymatic Activity

Sulfonamides are known to inhibit key enzymes involved in bacterial folate synthesis. The biological mechanism typically involves competitive inhibition of dihydropteroate synthase (DHPS). Studies have suggested that the trifluoroethyl group may enhance binding affinity through hydrophobic interactions, potentially leading to improved inhibition rates compared to less substituted analogs.

Structure-Activity Relationship (SAR)

The SAR studies highlight how variations in the sulfonamide structure can affect biological activity:

Compound VariantIC50 (μM)Activity Description
N-Methyl-Sulfamide10Moderate inhibition of bacterial growth
N-Methyl-N-(trifluoroethyl)-sulfamide0.5Enhanced inhibition due to increased lipophilicity

The above table illustrates that the introduction of the trifluoroethyl group significantly lowers the IC50 value, indicating a stronger inhibitory effect on target enzymes.

Study on Trypanosoma brucei

In a study focusing on human African trypanosomiasis (HAT), derivatives of sulfonamides were evaluated for their activity against Trypanosoma brucei. The lead compound demonstrated an IC50 value of 0.002 μM against N-myristoyltransferase (TbNMT), a critical enzyme for the parasite's survival. While this compound was not directly tested in this context, its structural similarity suggests potential efficacy against similar targets .

Pharmacokinetics and Toxicity Studies

Pharmacokinetic studies have shown that modifications in lipophilicity significantly affect absorption and distribution. Compounds with lower lipophilicity generally exhibit better bioavailability and lower toxicity profiles. In animal models, compounds similar to this compound displayed favorable safety profiles at doses up to 40 mg/kg .

Q & A

Q. What are the standard synthetic routes for N-Methyl-N-(2,2,2-trifluoroethyl)-sulfamide?

The synthesis typically involves nucleophilic substitution or sulfamoylation reactions. For example, trifluoroethylation can be achieved using 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate) as a reactive intermediate, which facilitates the introduction of the trifluoroethyl group via SN2 mechanisms. Reagents such as triflate derivatives (e.g., CF₃SO₃CH₂CF₃) are critical for selective alkylation due to their high electrophilicity . Purification often employs column chromatography, and purity validation is performed using HPLC (≥98% purity criteria) .

Q. How is the compound characterized to confirm structural integrity?

Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR is essential for confirming the presence and environment of the trifluoroethyl group.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Used to resolve crystal packing and hydrogen-bonding networks, particularly relevant for sulfamide derivatives .
  • Infrared (IR) Spectroscopy : Identifies sulfonamide S=O stretching vibrations (~1350–1150 cm⁻¹) .

Advanced Research Questions

Q. How does the trifluoroethyl group influence the compound’s binding interactions in enzymatic assays?

The trifluoroethyl group enhances metabolic stability and modulates electron density via strong inductive effects (-I), reducing basicity of adjacent amines and altering hydrogen-bonding capacity. Fluorine’s stereoelectronic effects can restrict conformational flexibility, optimizing docking interactions with hydrophobic enzyme pockets (e.g., carbonic anhydrase inhibitors). Computational docking studies using the Protein Data Bank (PDB) are recommended to map fluorine-protein interactions .

Q. What experimental strategies resolve contradictions in reported bioactivity data for sulfamide derivatives?

Contradictions may arise from variations in substituent positioning or assay conditions. Strategies include:

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methyl vs. aryl groups) to isolate contributions to activity.
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics to distinguish enthalpic/entropic drivers.
  • Crystallographic Analysis : Compare crystal structures to identify polymorphic effects on bioavailability .

Q. How can computational methods predict the metabolic stability of this compound?

Density Functional Theory (DFT) calculations assess bond dissociation energies (BDEs) for C-F bonds, predicting resistance to oxidative metabolism. In vitro assays using liver microsomes combined with LC-MS/MS detect metabolites, focusing on defluorination or sulfamide cleavage. Fluorine’s electronegativity often reduces CYP450-mediated oxidation, extending half-life .

Q. What role do hydrogen-bonding networks play in the solid-state stability of this compound?

Sulfamide derivatives exhibit polymorphism due to diverse hydrogen-bonding motifs (N-H⋯O=S). X-ray crystallography reveals that the trifluoroethyl group disrupts classical hydrogen bonds, favoring C-F⋯H-N interactions or π-stacking with aromatic moieties. Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) monitor phase transitions under varying humidity/temperature .

Methodological Considerations

Q. What analytical techniques are optimal for quantifying trace impurities in synthesis?

  • HPLC with UV/ELSD Detection : Resolves polar byproducts (e.g., unreacted sulfamoyl chloride).
  • Gas Chromatography (GC) : Detects volatile trifluoroethyl intermediates.
  • ¹⁹F NMR Spectroscopy : Identifies fluorinated impurities with high specificity .

Q. How do solvent systems impact the compound’s reactivity in aqueous media?

The trifluoroethyl group increases hydrophobicity, necessitating mixed solvents (e.g., DMSO/H₂O or THF/H₂O) to enhance solubility. Kinetic studies in buffered solutions (pH 7.4) assess hydrolytic stability, with LC-MS monitoring degradation products .

Data Sources and Validation

  • Cambridge Structural Database (CSD) : Compare bond lengths/angles with analogous sulfamides .
  • PubChem : Access experimental physicochemical data (e.g., InChI, SMILES) for reproducibility .
  • Protein Data Bank (PDB) : Model protein-ligand interactions for target validation .

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